1-[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine
1-[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0750721
InChI:
InChI=1S/C20H22N2O2S/c1-2-23-20-11-16(12-22-14-17-5-3-9-21-13-17)7-8-19(20)24-15-18-6-4-10-25-18/h3-11,13,22H,2,12,14-15H2,1H3
SMILES:
CCOC1=C(C=CC(=C1)CNCC2=CN=CC=C2)OCC3=CC=CS3
Molecular Formula:
C20H22N2O2S
Molecular Weight:
354.5 g/mol
1-[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine
CAS No.:
Cat. No.: VC0750721
Molecular Formula: C20H22N2O2S
Molecular Weight: 354.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22N2O2S |
|---|---|
| Molecular Weight | 354.5 g/mol |
| IUPAC Name | 1-[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine |
| Standard InChI | InChI=1S/C20H22N2O2S/c1-2-23-20-11-16(12-22-14-17-5-3-9-21-13-17)7-8-19(20)24-15-18-6-4-10-25-18/h3-11,13,22H,2,12,14-15H2,1H3 |
| Standard InChI Key | MOHGUEKRNQPLPB-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=CC(=C1)CNCC2=CN=CC=C2)OCC3=CC=CS3 |
| Canonical SMILES | CCOC1=C(C=CC(=C1)CNCC2=CN=CC=C2)OCC3=CC=CS3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator